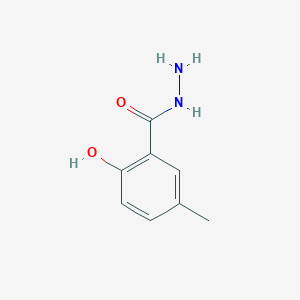

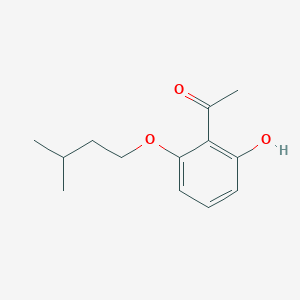

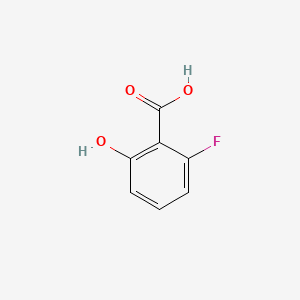

![molecular formula C19H18N2O2 B1297035 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 93102-03-5](/img/structure/B1297035.png)

5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a type of pyrrole, which is a five-membered aromatic heterocycle . Pyrroles have 5 p orbitals and six pi electrons contributing to their aromaticity . Each carbon in a pyrrole contributes one p orbital and pi electron. The nitrogen in a pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .

Molecular Structure Analysis

The molecular structure of this compound would be based on the structure of pyrroles, which are five-membered rings with alternating single and double bonds, and a nitrogen atom .Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, as a pyrrole, it would be expected to have the characteristic aromatic stability of pyrroles .Aplicaciones Científicas De Investigación

Optoelectronic Materials

This compound is a core structure in many compounds used as optoelectronic materials . Its derivatives are integral in the development of devices that convert electrical signals into photon signals and vice versa, such as light-emitting diodes (LEDs), photovoltaic cells, and laser diodes. The unique electronic structure of this compound allows for efficient energy transfer, making it valuable in this field.

Pigments

Derivatives of 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione are used as pigments for various purposes . These pigments are prized for their stability and intensity of color, which are essential qualities for long-lasting and vibrant paints and coatings.

Biological Activity

The bicyclic pyrrolopyrrole structure is known for a variety of biological activities . Research has shown that it can be used to develop new medications with potential antibacterial, antifungal, or antiviral properties. Its derivatives are being studied for their efficacy in treating various diseases and disorders.

Protein Methyltransferase Inhibitors

Some derivatives of this compound have been identified as inhibitors of protein methyltransferases . These enzymes are critical in the regulation of gene expression, and their inhibition can be a strategy for treating cancer and other diseases where gene expression goes awry.

Glycosyltransferase Inhibitors

Glycosyltransferases are enzymes that play a role in the biosynthesis of glycoproteins and glycolipids. Derivatives of 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione have been found to inhibit these enzymes, which could lead to new treatments for disorders related to carbohydrate processing .

Serotonin 5-HT-Receptor Agonists

This compound’s derivatives are also being explored as agonists for various serotonin 5-HT-receptors . These receptors are involved in numerous physiological processes, including mood, appetite, and cognition. Modulating these receptors can have therapeutic effects for conditions like depression, anxiety, and migraine.

Integrin VLA-4 Antagonists

Integrin VLA-4 is a protein that plays a significant role in immune responses. Derivatives of 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione have been studied as antagonists of this integrin, which could be beneficial in treating inflammatory diseases and certain types of cancer .

Structural Analogs of Antibacterial Fluoroquinolones

Research has indicated that this compound can serve as a structural analog for antibacterial fluoroquinolones . These are a class of antibiotics used to treat a variety of bacterial infections. By mimicking their structure, new and potentially more effective antibiotics can be developed.

Direcciones Futuras

Propiedades

IUPAC Name |

2-benzyl-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c22-18-16-12-20(11-14-7-3-1-4-8-14)13-17(16)19(23)21(18)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWUQRVKTQVBJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326730 |

Source

|

| Record name | NSC612200 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93102-03-5 |

Source

|

| Record name | NSC612200 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

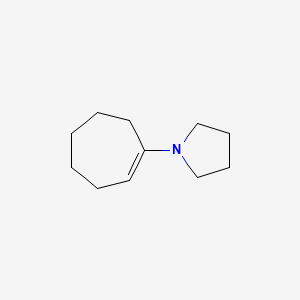

![[1,2,4]Triazolo[1,5-a]pyridin-2-amine](/img/structure/B1296958.png)

![3-[(4-Bromophenoxy)methyl]benzoic acid](/img/structure/B1296963.png)